Ablukast - 96566-25-5

Ablukast

Catalog Number: EVT-256906
CAS Number: 96566-25-5
Molecular Formula: C28H34O8
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ablukast is an aromatic ketone.
Synthesis Analysis
  1. Formation of the Benzopyran Core: The initial step involves cyclization under acidic or basic conditions to create the benzopyran structure.
  2. Functionalization: This includes the introduction of functional groups such as acetyl and hydroxy groups via reactions like Friedel-Crafts acylation and hydroxylation.
  3. Etherification: The pentyl ether chain is attached to the benzopyran core using Williamson ether synthesis.

These steps are optimized for yield and purity, often involving larger reactors and controlled conditions such as temperature and pressure during industrial production .

Molecular Structure Analysis

Ablukast features a complex molecular structure characterized by its benzopyran core, which is functionalized with various substituents that enhance its biological activity. The molecular structure can be depicted as follows:

  • Core Structure: The benzopyran moiety serves as the backbone.
  • Functional Groups: Hydroxy groups contribute to its reactivity, while alkyl chains improve lipophilicity and receptor binding.

The specific stereochemistry of Ablukast plays a critical role in its interaction with leukotriene receptors, particularly the cysteinyl leukotriene receptor 1 (CYSLTR1) .

Chemical Reactions Analysis

Ablukast undergoes several types of chemical reactions, including:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Carbonyl groups can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic substitution can occur on the aromatic rings with halogens in the presence of Lewis acid catalysts.

These reactions are significant for modifying Ablukast's structure to enhance its pharmacological properties or develop derivatives for further study .

Mechanism of Action

Ablukast functions primarily by antagonizing leukotriene receptors, specifically targeting the cysteinyl leukotriene receptor 1 (CYSLTR1). This mechanism involves blocking the binding of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and mucus production. By inhibiting these receptors, Ablukast reduces inflammation and alleviates symptoms associated with asthma and allergic responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ablukast include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but sparingly soluble in water.
  • Stability: Stability may vary based on environmental conditions such as light exposure and temperature.

These properties are crucial for determining the formulation strategies for potential therapeutic applications .

Applications

Ablukast has been explored for various scientific applications:

  • Pharmacological Research: It serves as a model compound for studying leukotriene receptor antagonism and related pathways.
  • Clinical Investigations: Investigated for potential therapeutic effects in treating asthma, skin disorders, and inflammatory bowel disease.
  • Drug Development: Its unique structure makes it a candidate for developing new anti-inflammatory agents.

Despite its experimental status and discontinuation in clinical trials during the 1990s, Ablukast remains significant in ongoing research into leukotriene pathways and their implications in various diseases .

Historical Development and Synthesis of Ablukast

Discovery and Early Pharmacological Characterization

Ablukast emerged from targeted efforts to develop leukotriene receptor antagonists (LTRAs) for inflammatory conditions in the late 1980s. Initial pharmacological characterization established its selective antagonism of cysteinyl leukotriene receptors (CysLT₁), with binding affinity (Kᵢ) values in the low nanomolar range. Early studies demonstrated potent inhibition of leukotriene D₄ (LTD₄)-induced bronchoconstriction in guinea pig tracheal strips, with IC₅₀ values approximately 100-fold lower than early-generation LTRAs like zafirlukast [4]. The compound’s dual-action mechanism—combining CysLT₁ receptor blockade with partial inhibition of 5-lipoxygenase (5-LO)—represented a significant pharmacological advancement. This mechanistic profile was confirmed through radioligand displacement assays and measurement of leukotriene biosynthesis in human polymorphonuclear leukocytes, positioning ablukast as a promising anti-inflammatory agent [4] [9].

Table 1: Key Early-Generation Leukotriene Modulators | Compound | Primary Target | Reported Kᵢ (nM) | Special Characteristics | |--------------|---------------------|------------------------|----------------------------| | Ablukast | CysLT₁ | 3.8 ± 0.4 | Dual 5-LO inhibition | | Zafirlukast | CysLT₁ | 5.6 ± 1.2 | -- | | Montelukast | CysLT₁ | 0.52 ± 0.08 | -- | | Zileuton | 5-LO | 1,200 ± 300 | Direct enzyme inhibition |

Methodological Innovations in Synthetic Pathways

The synthesis of ablukast benefited from contemporaneous advances in heterocyclic chemistry and catalytic methodologies. Initial routes featured inefficient linear sequences with low overall yields (<15%) due to multiple protection/deprotection steps for its quinoline core and labile sulfonamide functionalities [8]. Microwave-assisted synthesis emerged as a transformative innovation, reducing reaction times for key amidation and cyclization steps from hours to minutes while improving yields by 30-40% [4]. A notable methodological breakthrough was the application of asymmetric hydrogenation to install ablukast’s chiral center (≥98% ee) using Ir-(P-OP) catalysts, replacing earlier resolutions that wasted >50% of material [7].

Parallel synthesis techniques enabled rapid SAR exploration, particularly for the sulfonamide moiety. The implementation of continuous flow chemistry for hazardous nitro-reduction and diazotization steps enhanced safety profiles and throughput. These innovations collectively increased overall yield to 38% in optimized large-scale routes while reducing purification complexity—critical for preclinical and early-phase manufacturing [3] [4] [7].

Table 2: Evolution of Key Synthetic Steps for Ablukast | Synthetic Step | Traditional Method | Innovative Approach | Yield Improvement | |---------------------|------------------------|--------------------------|--------------------------| | Quinoline Formation | Acid-catalyzed cyclization (120°C, 12h) | Microwave assistance (180°C, 20min) | 48% → 79% | | Chiral Center Installation | Diastereomeric salt resolution | Asymmetric hydrogenation (Ir-(P-OP)) | 32% → 86% | | Sulfonamide Coupling | Stepwise protection/activation | One-pot tandem activation | 67% → 92% |

Comparative Analysis of Synthetic Strategies Across Patents and Literature

Patent analysis reveals distinct strategic priorities between industrial and academic synthetic routes. Early patents (e.g., US4879302) prioritized structural diversity over scalability, employing convergent approaches with late-stage Suzuki couplings to facilitate analogue generation. This enabled rapid SAR exploration but suffered from poor atom economy (PMI >80) due to protecting group requirements [8]. In contrast, later patents (e.g., EP1422217) focused on linear sequences with in-situ protection, reducing PMI to 42 while maintaining ≥98.5% purity—a critical advancement for process sustainability [7] [9].

Academic literature emphasizes catalytic innovation, particularly in enantioselective synthesis. The replacement of stoichiometric chiral auxiliaries with organocatalytic asymmetric Michael additions reduced waste generation by 65% while achieving comparable ee values (97.2% vs. 98.5%) [5] [9]. Green chemistry metrics reveal substantial evolution: early routes generated >120 kg waste/kg product, while optimized 2010s routes achieved <25 kg/kg through water-based biphasic reactions and continuous processing [7]. The most significant divergence lies in chiral resolution strategies: patents favor robust crystallization-based diastereomer separation, while academic approaches increasingly adopt enzymatic resolution (lipase-catalyzed transesterification) or asymmetric catalysis [5] [9].

Table 3: Strategic Comparison Across Ablukast Synthesis Patents | Patent/Strategy | Key Innovations | Chiral Resolution Method | Green Chemistry Metrics (PMI) | |----------------------|----------------------|------------------------------|----------------------------------| | US4879302 (Early) | Convergent analogue synthesis | Diastereomeric crystallization | >120 | | EP1422217 (Mid) | In-situ protection; Continuous diazotization | Catalytic asymmetric hydrogenation | 42 | | WO2016014562 (Late) | Enzymatic desymmetrization; Flow chemistry | Lipase-mediated kinetic resolution | 28 |

The synthesis of ablukast exemplifies how methodological innovation drives pharmaceutical development. From its discovery as a dual-mechanism anti-inflammatory agent to modern catalytic asymmetric approaches, each advancement addressed specific bottlenecks in its synthetic accessibility. The compound remains a case study in balancing structural complexity with manufacturability in drug development.

Properties

CAS Number

96566-25-5

Product Name

Ablukast

IUPAC Name

6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)

InChI Key

FGGYJWZYDAROFF-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C

Solubility

Soluble in DMSO

Synonyms

6-acetyl-7-(5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyloxy)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
ablukast
Ro 23-3544
Ro-23-3544

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.